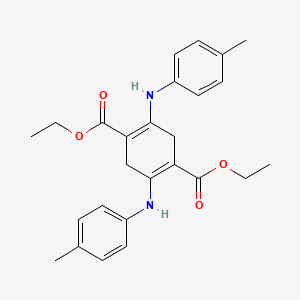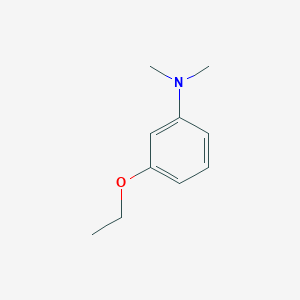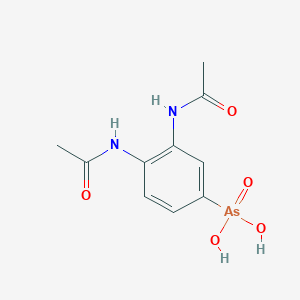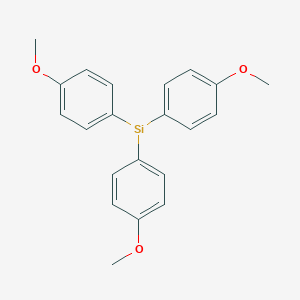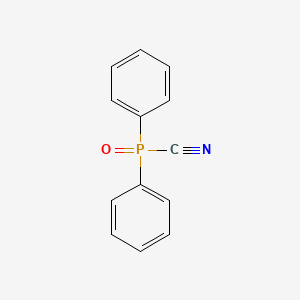
Diphenylphosphinic cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylphosphinic cyanide is an organophosphorus compound characterized by the presence of a phosphinic group bonded to two phenyl groups and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenylphosphinic cyanide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with a cyanide source under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and may involve the use of solvents such as dichloromethane or toluene. The reaction is usually carried out at low temperatures to ensure the stability of the cyanide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Diphenylphosphinic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphinic oxide.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diphenylphosphinic oxide, diphenylphosphinic amine, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diphenylphosphinic cyanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which diphenylphosphinic cyanide exerts its effects involves the interaction of the cyanide group with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial in understanding the compound’s potential toxicity and therapeutic applications.
Comparación Con Compuestos Similares
Diphenylphosphinic chloride: Similar in structure but lacks the cyanide group.
Diphenylphosphinic oxide: An oxidized form of diphenylphosphinic cyanide.
Triphenylphosphine: Another organophosphorus compound with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential applications compared to its analogs. The cyanide group allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Propiedades
Número CAS |
4669-69-6 |
|---|---|
Fórmula molecular |
C13H10NOP |
Peso molecular |
227.20 g/mol |
Nombre IUPAC |
diphenylphosphorylformonitrile |
InChI |
InChI=1S/C13H10NOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
Clave InChI |
XKNOLTAFGYHTDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


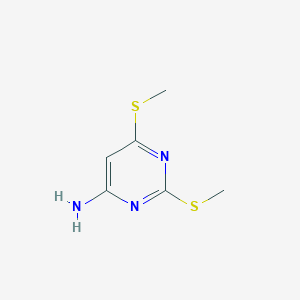
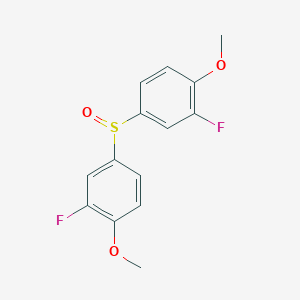
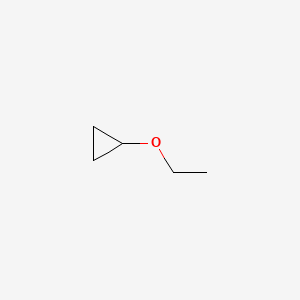
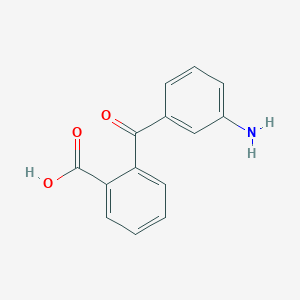
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
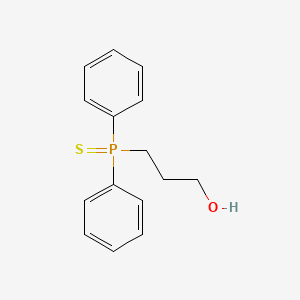
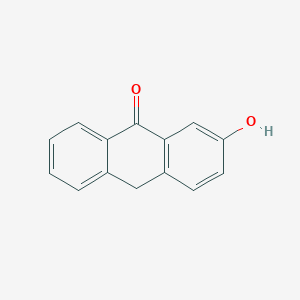
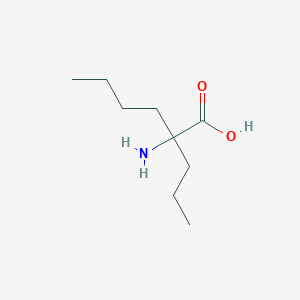
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
